(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxypropanoic acid

Description

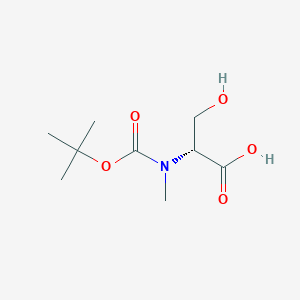

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10(4)6(5-11)7(12)13/h6,11H,5H2,1-4H3,(H,12,13)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQGIDVCNBZXLG-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

This compound serves as an important building block in the synthesis of various pharmaceuticals. Its structure allows for the introduction of functional groups that can enhance the pharmacological properties of drug candidates. For example, it has been utilized in the synthesis of amino acid derivatives that exhibit bioactivity against specific diseases, including neurodegenerative disorders and cancer .

1.2 Neuropharmacology

N-Boc-alpha-methyl-D-serine has been investigated for its potential role in modulating neurotransmitter systems. It is particularly relevant in studies focusing on NMDA receptor modulation, which is crucial for synaptic plasticity and memory function. Research indicates that derivatives of this compound can influence glutamate pathways, making them candidates for treating conditions like Alzheimer's disease .

Peptide Synthesis

2.1 Building Block for Peptides

The compound is widely used as a chiral building block in peptide synthesis due to its stereochemical properties. It allows for the introduction of specific stereocenters into peptides, which is essential for biological activity. The tert-butoxycarbonyl (Boc) protecting group facilitates selective reactions during peptide assembly, making it a versatile component in solid-phase peptide synthesis (SPPS) .

2.2 Examples in Peptide Chemistry

Several case studies highlight its utility:

- Synthesis of Antimicrobial Peptides : Researchers have successfully incorporated N-Boc-alpha-methyl-D-serine into antimicrobial peptides, enhancing their stability and efficacy against bacterial strains.

- Development of Enzyme Inhibitors : The compound has been part of the synthesis of peptide-based enzyme inhibitors, showcasing its role in drug design aimed at targeting specific enzymes involved in disease pathways .

Biochemical Probes

3.1 Mechanistic Studies

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxypropanoic acid has been employed as a biochemical probe to study enzyme mechanisms and metabolic pathways. By modifying the compound's structure, researchers can track interactions with enzymes or receptors, providing insights into biochemical processes .

3.2 Analytical Applications

In analytical chemistry, this compound can serve as a standard for chromatographic methods due to its well-defined structure and stability under various conditions. Its use in mass spectrometry helps in identifying peptide sequences and characterizing complex mixtures .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, the Boc-protected amine can act as an inhibitor of certain enzymes, while the hydroxy group may participate in hydrogen bonding interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the Boc-protected amino acid scaffold but differing in substituents, stereochemistry, and functional groups.

Table 1: Key Structural and Functional Comparisons

Key Observations

Functional Group Impact :

- Hydroxyl groups (e.g., in the target compound) increase hydrophilicity and hydrogen-bonding capacity, favoring aqueous solubility .

- Aryl or heteroaryl substituents (e.g., thiophene, benzyloxyphenyl) enhance lipophilicity, improving membrane permeability in drug candidates .

Steric and Stereochemical Effects :

- Methyl or phenyl groups at C2 (e.g., ) introduce steric hindrance, affecting reaction kinetics in peptide coupling .

- The (R)-configuration in the target compound ensures enantioselective interactions, critical for binding to chiral biological targets .

Synthetic Utility :

- Boc protection is universally employed for amine stability, but N-methylation (as in the target compound) reduces nucleophilicity, requiring tailored deprotection strategies .

- Compounds with trifluoromethyl groups () often involve specialized fluorination steps, increasing synthetic complexity .

Biological Relevance: Hydroxyl-containing analogs (e.g., ) are explored as enzyme inhibitors due to their ability to mimic natural substrates .

Biological Activity

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxypropanoic acid, also known by its CAS number 84311-18-2, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article consolidates information on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C₉H₁₇NO₅

- Molecular Weight : 219.24 g/mol

- CAS Number : 84311-18-2

- Purity : Typically >95% in research applications

The biological activity of this compound is primarily associated with its role as a selective inhibitor of Class I PI3-kinase enzymes, particularly the PI3Kα isoform. This inhibition is crucial in various signaling pathways related to cell proliferation and survival, making it a candidate for cancer therapy.

Key Mechanisms:

- Inhibition of PI3K Signaling : The compound selectively inhibits Class I PI3K enzymes, which are implicated in tumorigenesis and cancer progression. By inhibiting these enzymes, this compound can potentially reduce tumor growth and metastasis .

- Anti-inflammatory Effects : Beyond its anticancer properties, the compound has shown potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease by modulating immune cell activity through PI3K inhibition .

Biological Activity Data

The following table summarizes key biological activities observed in various studies:

Case Study 1: Antitumor Efficacy

In a study examining the effects of various PI3K inhibitors, this compound was found to significantly inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The study highlighted its potency compared to other known inhibitors .

Case Study 2: Inflammatory Disease Model

Research conducted on murine models of rheumatoid arthritis demonstrated that administration of this compound resulted in reduced joint inflammation and improved mobility. The compound's ability to modulate immune responses was attributed to its selective inhibition of specific PI3K isoforms .

Q & A

Q. What are the standard synthetic routes for (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxypropanoic acid, and how is stereochemical purity ensured?

The synthesis typically involves sequential protection and deprotection steps. For example:

- Step 1 : Protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH, 0–25°C) to introduce the Boc group .

- Step 2 : Methylation of the secondary amine using methyl iodide (CH₃I) in the presence of a base (e.g., DIPEA) .

- Step 3 : Hydroxylation at the β-position via stereoselective oxidation or enzymatic catalysis to retain the (R)-configuration .

Stereochemical Control : Chiral HPLC or polarimetry is used to verify enantiomeric excess (>98% purity). Circular dichroism (CD) spectroscopy may confirm retention of configuration during reactions .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and hydroxypropanoic acid backbone (δ ~4.2 ppm for α-proton) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₉NO₅: theoretical [M+H]⁺ = 234.1341) .

- HPLC : Reverse-phase HPLC with chiral columns ensures purity (>98%) and resolves diastereomers .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in aqueous vs. organic solvents be resolved during experimental design?

Conflicts arise due to the compound’s amphiphilic nature (Boc group: hydrophobic; hydroxypropanoic acid: hydrophilic).

Q. What strategies optimize yield in solid-phase peptide synthesis (SPPS) when incorporating this compound?

- Coupling Conditions : Activate the carboxylic acid with HBTU/HOBt or PyBOP in DMF, with extended reaction times (2–4 hrs) to overcome steric hindrance from the Boc group .

- Deprotection : Use 30% TFA in DCM (2 hrs) for Boc removal without hydrolyzing the methylamino group .

- Side-Chain Protection : Avoid global deprotection by using orthogonal protecting groups (e.g., Trt for thiols) .

Q. How do structural analogs (e.g., Boc-protected serine or threonine derivatives) differ in biochemical activity?

-

Key Differences :

Analog Substituent Bioactivity Source Boc-Serine -OH at β-position Lower metabolic stability due to hydroxyl reactivity Boc-Threonine -OH and -CH₃ at β-position Enhanced steric hindrance reduces protease susceptibility Target Compound -N(CH₃) and -OH at β-position Improved membrane permeability in cell-penetrating peptides

Q. What mechanistic insights explain contradictory reports on its stability under acidic conditions?

- Instability Factors :

- Mitigation : Use buffered acidic conditions (e.g., citrate buffer, pH 3.0) for short-term storage .

Methodological Tables

Q. Table 1. Comparison of Synthetic Yields Under Varied Conditions

| Condition | Catalyst | Solvent | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Boc Protection | DIPEA | THF | 85 | 95 | |

| Methylation | K₂CO₃ | DMF | 78 | 90 | |

| Hydroxylation | Laccase | H₂O | 92 | 98 |

Q. Table 2. NMR Data for Key Protons

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Boc tert-butyl | 1.43 | Singlet | 9H |

| α-CH | 4.21 | Quartet | J = 6.5 Hz |

| β-OH | 5.12 | Broad | Exchangeable |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.